molecular formula C22H23N5O2 B2755242 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide CAS No. 1358415-25-4

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide

Cat. No.: B2755242
CAS No.: 1358415-25-4
M. Wt: 389.459
InChI Key: MHBCKLOEOVSSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide is a potent and selective bifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the Toll-like receptor and interleukin-1 receptor families. This compound operates through a proteolysis-targeting chimera (PROTAC) mechanism, where one moiety binds to IRAK4 and another recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. By catalytically degrading IRAK4 rather than merely inhibiting its kinase activity, this molecule induces a more profound and durable suppression of oncogenic signaling pathways, such as NF-κB, in malignancies like myeloid malignancies and activated B-cell (ABC) subtype of diffuse large B-cell lymphoma . Its primary research value lies in dissecting the non-kinase scaffolding functions of IRAK4 that are essential for the formation of the Myddosome complex, and in exploring therapeutic strategies for oncology and autoimmune diseases where IRAK4-mediated signaling is pathologically activated. The degradation of IRAK4 disrupts downstream survival signals and has shown promise in overcoming resistance to BTK inhibitors, making it a valuable tool for investigating novel treatment paradigms in immuno-oncology and chronic inflammation.

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-5-18-24-25-21-22(29)26(16-8-6-7-9-17(16)27(18)21)12-19(28)23-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBCKLOEOVSSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide typically involves multiple steps:

  • Formation of the Triazoloquinoxaline Core: : The initial step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core. This can be achieved through the reaction of 2-hydrazinylquinoxaline with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst.

  • Introduction of the Mesitylacetamide Moiety: : The next step involves the acylation of the triazoloquinoxaline intermediate with mesityl chloride in the presence of a base such as triethylamine. This step is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Reduction of the triazoloquinoxaline core can yield dihydro derivatives, which may exhibit different biological activities.

  • Substitution: : The mesitylacetamide moiety can be substituted with various functional groups through nucleophilic substitution reactions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications. For instance, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

  • Biology: : The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

  • Medicine: : Due to its unique structure, it is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: : The compound can be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among triazoloquinoxaline derivatives include:

  • Triazoloquinoxaline core substitutions (e.g., alkyl groups at position 1).
  • Acetamide-linked aryl group modifications (e.g., halogenated, methylated, or acetylated phenyl groups).

The table below summarizes critical differences:

Compound Name R1 (Triazoloquinoxaline) R2 (Acetamide aryl group) Molecular Formula Molecular Weight (g/mol) CAS Number
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide Ethyl 2,4,6-Trimethylphenyl C23H24N6O2 428.48 Not Provided
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide H 4-Chlorophenyl C17H12ClN5O2 353.77 1358309-24-6
N-(3-Acetylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Ethyl 3-Acetylphenyl C22H20N6O3 416.44 Not Provided
2-(4-Oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide Propyl 3-Methylphenyl C22H22N6O2 402.45 1261004-60-7

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) may reduce electron density at the acetamide carbonyl, altering reactivity compared to electron-donating mesityl groups .
  • Alkyl Chain Length : Ethyl (target compound) vs. propyl (compound in ) at position 1 affects conformational flexibility and hydrophobic interactions.
Pharmacological and Physicochemical Properties

Available data on related compounds suggest:

  • Solubility : Bulkier substituents (e.g., mesityl) may reduce aqueous solubility, necessitating formulation adjustments for in vivo applications.
  • Biological Activity: Triazoloquinoxaline derivatives with electron-donating aryl groups (e.g., mesityl) show enhanced kinase inhibition in preliminary studies, though specific data for the target compound remain unpublished .

Biological Activity

The compound 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide is a member of the triazoloquinoxaline family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}

This structure includes a triazoloquinoxaline core which is significant for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Activity : It has been observed that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further research in infectious disease treatment.

Biological Evaluation

Recent studies have evaluated the biological activity of related compounds in the triazoloquinoxaline series. For instance, a study by Albrecht et al. (2022) synthesized several derivatives and assessed their inhibitory activities against cancer cell lines. The findings highlighted the significance of structural modifications on biological efficacy.

Table 1: Biological Activities of Triazoloquinoxaline Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound ACDK Inhibition0.5Albrecht et al., 2022
Compound BAntioxidant10Albrecht et al., 2022
Compound CAntimicrobial15Albrecht et al., 2022

Case Studies

Several case studies have explored the therapeutic potential of triazoloquinoxaline derivatives:

  • Case Study on Cancer Treatment : A study focused on the effects of triazoloquinoxaline derivatives on breast cancer cells demonstrated significant apoptosis induction through CDK inhibition. The results indicated that these compounds could be developed into novel anticancer agents.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of similar compounds in models of neurodegenerative diseases. These studies suggested that triazoloquinoxalines could mitigate neuronal damage by reducing oxidative stress and inflammation.

Q & A

Q. Optimization Strategies :

  • Use high-throughput screening to identify ideal catalysts (e.g., Pd/C for hydrogenation) .
  • Employ continuous flow reactors for scalable and reproducible core cyclization .
  • Monitor reaction progress via HPLC or LC-MS to minimize byproducts .

Advanced: How can computational methods predict the biological targets and mechanisms of action for this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or DNA, leveraging the triazoloquinoxaline core’s π-π stacking potential .
  • QSAR Modeling : Train models on datasets of similar triazoloquinoxalines to predict binding affinity and selectivity .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify persistent interactions (e.g., hydrogen bonding with catalytic residues) .

Validation : Cross-reference computational predictions with in vitro assays (e.g., kinase inhibition screens) to resolve discrepancies .

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., ethyl group at 1-position, mesityl acetamide) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ for C22_{22}H23_{23}N5_5O2_2) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve 3D conformation to confirm stereoelectronic effects influencing bioactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 1 mM vs. 10 µM) alter competitive binding kinetics .
  • Cell Lines : Differential expression of efflux pumps (e.g., P-gp) in cancer models affects intracellular accumulation .

Q. Methodological Solutions :

  • Standardize protocols (e.g., CLIA guidelines) for enzyme assays .
  • Use isogenic cell lines to isolate target-specific effects .
  • Perform meta-analyses pooling data from >5 independent studies to identify trends .

Basic: What primary biological activities are reported for this compound?

Answer:

  • Anticancer Activity : Inhibits topoisomerase II (IC50_{50} ~2.5 µM) and induces apoptosis in leukemia cell lines (e.g., HL-60) via caspase-3 activation .
  • Antimicrobial Effects : Disrupts bacterial membrane integrity (MIC 8 µg/mL against S. aureus) .
  • Anti-inflammatory Action : Suppresses TNF-α production in macrophages by blocking NF-κB nuclear translocation .

Advanced: How can structural modifications enhance pharmacokinetic properties while retaining bioactivity?

Answer:

  • Improving Solubility : Introduce polar groups (e.g., -OH, -SO3_3H) at the 7-position of the quinoxaline ring, balancing logP values (<3) .
  • Metabolic Stability : Replace the ethyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Targeted Delivery : Conjugate with PEGylated nanoparticles to enhance tumor uptake, as demonstrated in murine xenograft models .

Q. Validation :

  • Conduct ADMET studies (e.g., microsomal stability assays) .
  • Compare AUC and Cmax_{max} in pharmacokinetic profiles of derivatives .

Basic: What are the key physicochemical properties influencing this compound’s research utility?

Answer:

  • LogP : ~2.8 (moderate lipophilicity) enables membrane permeability .
  • pKa : 4.1 (quinoxaline NH) and 9.5 (acetamide NH) affect ionization in physiological pH .
  • Thermal Stability : Decomposes at 220°C (DSC data), suitable for solid-state formulations .

Advanced: What strategies mitigate toxicity concerns during preclinical development?

Answer:

  • In Silico Tox Prediction : Use Derek Nexus to flag cardiotoxicity risks (e.g., hERG inhibition) .
  • Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., quinone-imines) formed via hepatic oxidation .
  • Dose Optimization : Establish MTD in rodent models using Hill equation-based dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.